molecular formula C8H18O B093506 3-Methyl-1-heptanol CAS No. 1070-32-2

3-Methyl-1-heptanol

Cat. No.: B093506
CAS No.: 1070-32-2
M. Wt: 130.23 g/mol
InChI Key: MUPPEBVXFKNMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-heptanol (CAS 1070-32-2) is a branched primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. Its structure consists of a seven-carbon chain with a hydroxyl group (-OH) at the first carbon and a methyl (-CH₃) substituent at the third carbon (Figure 1). This configuration imparts unique physical and chemical properties, such as moderate hydrophobicity and a boiling point influenced by branching. The compound is identified in diverse contexts, including biodegradation pathways, food chemistry, and medical diagnostics .

Properties

IUPAC Name

3-methylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPPEBVXFKNMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910207
Record name 3-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-32-2
Record name 3-Methyl-1-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1-HEPTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JH4FPA8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-heptanol can be synthesized through several methods:

    Grignard Reaction: One common method involves the reaction of 3-methylheptanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

    Reduction of Ketones: Another method is the reduction of 3-methyl-2-heptanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

    Hydroformylation: This method involves the hydroformylation of 1-hexene to produce 3-methylheptanal, which is then hydrogenated to form this compound.

    Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-methylheptanal using catalysts such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-1-heptanol can be oxidized to form 3-methylheptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 3-methylheptane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide to form 3-methyl-1-heptyl chloride or bromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 3-Methylheptanoic acid.

    Reduction: 3-Methylheptane.

    Substitution: 3-Methyl-1-heptyl chloride or bromide.

Scientific Research Applications

Solvent and Intermediate in Organic Synthesis

3-Methyl-1-heptanol serves as an important solvent and intermediate in organic synthesis. Its branched structure allows it to participate in various chemical reactions, making it suitable for producing other chemical compounds, including fragrances and flavoring agents.

Biodegradation Studies

Recent studies have highlighted the role of this compound in biodegradation processes. For instance, it has been identified as a degradation product of certain compounds under specific environmental conditions (e.g., temperature and pH levels), indicating its potential use in studying the biodegradation pathways of organic materials .

Material Science

In material science, this compound is utilized in the development of biodegradable materials. Research indicates that it can be incorporated into polymer blends to enhance biodegradability without compromising mechanical properties . This application is particularly relevant for creating sustainable packaging solutions.

Case Study 1: Biodegradation of Polymeric Materials

A study conducted on the biodegradation of epoxy-polyurethane composites found that this compound was produced as a byproduct during the degradation process. The research demonstrated that incorporating this alcohol could potentially accelerate the breakdown of synthetic materials, leading to more environmentally friendly alternatives .

Case Study 2: Synthesis of Fragrance Compounds

In fragrance chemistry, this compound has been explored as a precursor for synthesizing various aroma compounds. Its unique scent profile contributes to the formulation of perfumes and other scented products, showcasing its commercial value in the cosmetic industry .

Data Tables

ParameterValue
Temperature32.92 °C
pH6.76
Degradation ProductsBenzene, Hexyl Butanoate, Hexyl Hexanoate, this compound

Mechanism of Action

Mechanism:

    Hydroxyl Group Interaction: The hydroxyl group in 3-methyl-1-heptanol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

    Metabolism: In biological systems, it is metabolized by alcohol dehydrogenase enzymes to form 3-methylheptanal, which can further undergo oxidation to form 3-methylheptanoic acid.

Molecular Targets and Pathways:

    Enzymatic Pathways: It primarily interacts with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase.

Comparison with Similar Compounds

Key Properties:
Property Value/Description
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point* ~175–185°C (estimated)
Solubility Low water solubility, miscible in organic solvents
Applications Bioremediation metabolite, food flavoring, STI biomarker
Structural Isomers and Homologs

2.1.1. 2-Heptanol (CAS 543-49-7)

  • Molecular Formula : C₇H₁₆O
  • Structure : Positional isomer with the hydroxyl group at the second carbon.
  • Key Differences: Lower molecular weight (116.20 g/mol) and shorter carbon chain. Higher volatility compared to 3-Methyl-1-heptanol due to reduced branching. Industrial use as a solvent; safety protocols include skin and eye protection .

2.1.2. 1-Heptanol (Straight-Chain)

  • Molecular Formula : C₇H₁₆O
  • Structure : Linear primary alcohol with a hydroxyl group at the first carbon.
  • Key Differences: Higher boiling point (~175°C) than this compound due to lack of branching. Commonly used in fragrances and plasticizers.

2.1.3. 1-Octanol (CAS 111-87-5)

  • Molecular Formula : C₈H₁₈O
  • Structure : Linear primary alcohol with an eight-carbon chain.
  • Key Differences: Higher boiling point (~195°C) and lower volatility than this compound. Widely used in lipid solubility studies (log P ~ 3.0) .
Physical and Chemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound 130.23 ~175–185* Bioremediation, food flavoring
2-Heptanol 116.20 ~160 Industrial solvents
1-Heptanol 116.20 ~175 Fragrances, plasticizers
1-Octanol 130.23 ~195 Solubility studies, surfactants

*Estimated based on structural analogs.

  • Volatility: this compound exhibits intermediate volatility between 2-Heptanol and 1-Octanol due to branching effects.
  • Biodegradability: this compound is a metabolite of para-amino acetanilide (PAA) degradation by Halomonas sp. TBZ3 under optimal conditions (32.92°C, pH 6.76, 14% salinity) . In contrast, linear alcohols like 1-Heptanol are typically degraded faster by microbial action.
Functional and Contextual Differences

Role in Bioremediation

  • This compound is produced during the biodegradation of aromatic compounds like PAA, highlighting its role in environmental cleanup .

2.3.2. Medical Diagnostics

  • This compound is a volatile organic compound (VOC) associated with negative STI samples, aiding in ruling out infections caused by Chlamydia trachomatis, Mycoplasma genitalium, or Neisseria gonorrhoeae .
  • In contrast, C12 alcohols are linked to positive STI samples, emphasizing the specificity of branched alcohols as biomarkers.

Food Chemistry

  • This compound is detected in cheeses as a flavor compound, alongside iso-octanol and 2-ethyl-1-hexanol .
  • Linear alcohols like 1-Hexanol are more commonly associated with fresh fruit aromas.

Biological Activity

3-Methyl-1-heptanol is a branched-chain alcohol with the molecular formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in flavoring, fragrance, and antimicrobial properties. This article explores the biological activity of this compound, including its synthesis, biological interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl (-OH) group attached to a heptane backbone, specifically at the first carbon, with a methyl group at the third carbon. This unique structure influences its physical properties and biological activities compared to other alcohols.

PropertyValue
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol
Boiling PointApproximately 160-165°C
OdorCharacteristic citrus odor

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its potential to disrupt microbial membranes, which could lead to increased cell permeability and eventual cell death. For instance, studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in pharmaceuticals and food preservation .

A specific study highlighted the antimicrobial effects of 2-isopropyl-5-methyl-1-heptanol (closely related to this compound) found in the epidermal mucus of certain ray species. The compound demonstrated significant antibacterial activity against several pathogens .

Flavoring and Fragrance Applications

Due to its pleasant citrus odor profile, this compound is also explored for applications in flavoring and fragrance industries. Its sensory properties make it suitable for enhancing food products and cosmetic formulations .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

  • Grignard Reaction : Utilizing Grignard reagents to synthesize alcohols from ketones or aldehydes.
  • Catalytic Dehydrogenation : A method involving the removal of hydrogen from alcohols to form ketones or other derivatives.

These methods allow for the production of this compound in both laboratory and industrial settings .

Study on Antimicrobial Activity

In a study analyzing bioactive compounds in the epidermal mucus of two ray species (Dasyatis marmorata and Gymnura altavela), 2-isopropyl-5-methyl-1-heptanol was identified as a significant antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 8.64 to 41.13 μL against tested pathogens, indicating its potential utility in developing antimicrobial agents .

Flavor Development Research

Another study explored the role of various alcohols, including this compound, in flavor development during food processing. The research emphasized how different microbial cultures could influence flavor profiles through the metabolism of such compounds .

Q & A

Basic Research Questions

Q. What are the key physical properties of 3-Methyl-1-heptanol, and how are they experimentally determined?

  • Methodology : Physical properties such as boiling point (186°C at 2 mmHg), density (0.824 g/cm³ at 24°C), and refractive index (1.4295 at 25°C) are typically measured using standardized techniques:

  • Boiling point : Distillation under reduced pressure to avoid decomposition .
  • Density : Pycnometry or digital densitometers calibrated with reference liquids.
  • Refractive index : Abbe refractometry at controlled temperatures .
    • Validation : Cross-reference with CRC Handbook of Chemistry and Physics for consistency .

Q. How is this compound safely handled in laboratory settings?

  • Safety protocols :

  • Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention .
  • Skin contact : Wash immediately with soap and water; consult a physician if irritation persists .
  • Disposal : Classified as slightly hazardous to water (Water Hazard Class 1). Avoid release into waterways; dispose via certified chemical waste services .

Q. What spectroscopic methods are used to characterize this compound?

  • Infrared (IR) spectroscopy : Peaks for hydroxyl (-OH, ~3300 cm⁻¹) and alkyl chain vibrations (C-H stretches, 2800–3000 cm⁻¹) are analyzed using solutions in CCl₄ or CS₂ to minimize solvent interference .
  • Mass spectrometry (EI-MS) : Fragmentation patterns (e.g., m/z 130 for molecular ion [M⁺]) are compared to NIST reference spectra .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of vaporization) be resolved?

  • Methodology :

  • Data reconciliation : Compare values from multiple sources (e.g., NIST Chemistry WebBook vs. CRC Handbook) and assess experimental conditions (e.g., purity, measurement techniques) .
  • Statistical analysis : Use regression models to identify outliers or systematic errors in datasets .
    • Case study : Discrepancies in boiling points may arise from differences in pressure calibration; validate using traceable manometers .

Q. What synthetic routes are feasible for this compound, and how are competing pathways optimized?

  • Synthetic strategies :

  • Grignard reaction : Alkylation of heptanal with methylmagnesium bromide, followed by acid workup .
  • Catalytic reduction : Hydrogenation of 3-methyl-1-heptenal using Pd/C or Raney Ni catalysts .
    • Optimization : Use Design of Experiments (DoE) to balance yield and purity. Monitor reaction progress via GC-MS .

Q. How can structural isomers (e.g., 4-methyl-3-heptanol) be distinguished during analysis?

  • Chromatographic separation : Utilize GC with polar capillary columns (e.g., DB-WAX) to resolve isomers based on boiling point and polarity differences .
  • Nuclear Magnetic Resonance (NMR) : Compare chemical shifts in 1H^1H NMR (e.g., branching-induced splitting in methyl groups) .

Q. What are the challenges in modeling the environmental fate of this compound?

  • Persistency assessment :

  • Biodegradation : Use OECD 301 tests to measure half-life in aqueous systems; correlate with log P (estimated ~3.2) .
  • Aquatic toxicity : Conduct acute toxicity assays on Daphnia magna; compare to structurally similar alcohols .

Methodological Guidance for Experimental Design

Q. How should researchers design experiments to minimize batch-to-batch variability in synthesis?

  • Controls :

  • Purity checks : Validate starting materials via GC or HPLC; use internal standards (e.g., dodecane) .
  • Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation .

Q. What statistical approaches are recommended for analyzing contradictory spectral data?

  • Multivariate analysis : Principal Component Analysis (PCA) to identify spectral outliers .
  • Error propagation : Quantify uncertainties in peak assignments using Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-heptanol
Reactant of Route 2
3-Methyl-1-heptanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.